6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound classified under the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 8th position on the imidazo[1,2-a]pyridine ring, contributing to its unique chemical properties and potential applications in various fields of research. The molecular formula for this compound is , with a molecular weight of approximately 265.03 g/mol. It has been identified by the CAS number 1417334-55-4, and its melting point ranges from 110 to 112 °C .
The synthesis of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine can be accomplished through several methods:
These methods reflect ongoing efforts to optimize synthetic routes for better yields and reduced environmental impact.
The molecular structure of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine features a bicyclic arrangement consisting of an imidazole and pyridine ring. The trifluoromethyl group significantly influences the compound's electronic characteristics and reactivity.
C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
.This structure provides insights into the compound's potential interactions with biological targets and its suitability for various chemical reactions.
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is versatile in its reactivity:
These reactions highlight the compound's flexibility as a building block in organic synthesis.
The mechanism of action for 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine primarily involves its interaction with specific biological targets. In medicinal applications, it may inhibit certain enzymes or proteins critical to disease pathways. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these targets, making it an attractive candidate for drug development aimed at treating infectious diseases such as tuberculosis .
These properties are crucial for determining the compound's behavior in various applications.
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has diverse applications across several scientific fields:
The versatility of this compound underscores its significance in both research and practical applications across multiple disciplines.
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure containing a bridgehead nitrogen atom. This core structure serves as a versatile template for designing biologically active molecules due to its favorable physicochemical properties and its ability to engage in diverse molecular interactions with biological targets. The introduction of specific substituents, particularly at the C6 and C8 positions, enables fine-tuning of electronic characteristics, steric profiles, and binding affinities. 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1417334-55-4) exemplifies this strategic functionalization, incorporating two pharmacologically significant moieties—bromine and trifluoromethyl groups—that synergistically enhance its utility as a synthetic intermediate and potential bioactive core [2] . The molecular formula (C₈H₄BrF₃N₂) and weight (265.03 g/mol) reflect this compound's balance between complexity and drug-like properties, positioning it as a valuable entity within contemporary heterocyclic chemistry .
The imidazo[1,2-a]pyridine nucleus is extensively validated in pharmaceutical development, featuring prominently in several clinically approved drugs spanning diverse therapeutic areas. These include the hypnotic Zolpidem (utilized for insomnia treatment), the anxiolytic Alpidem, and the inotropic agent Olprinone (employed in acute heart failure management) [5]. This scaffold's prominence stems from its optimal pharmacokinetic profile, metabolic stability, and capacity for structural diversification, enabling targeted interactions with biological macromolecules. The intrinsic physicochemical properties of the bicyclic system—including moderate aqueous solubility, balanced lipophilicity, and the presence of hydrogen bond acceptors—contribute to favorable membrane permeability and oral bioavailability, essential attributes for drug candidates [5].
Table 1: Marketed Drugs Containing Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Zolpidem | Hypnotic | 2-Dimethylaminoethyl, 6-methylphenyl | GABA_A receptor (α1 subunit) |
Alpidem | Anxiolytic | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | Peripheral benzodiazepine receptor |
Olprinone | Inotropic agent | 1,6-Dihydro-2-methyl-6-oxo-pyridine-5-yl | Phosphodiesterase III inhibitor |
Minodronic acid | Antiosteoporosis | 1-Hydroxyethylidene bisphosphonate | Farnesyl pyrophosphate synthase |
Zolimidine | Gastroprotective | 2-Benzoylamino-5-methylbenzimidazole | Cytoprotective prostaglandin release |
Recent research underscores the scaffold's significant potential in oncology, particularly through targeted kinase inhibition. A compelling example involves the strategic incorporation of imidazo[1,2-a]pyridine subunits into quinazoline-based architectures to yield potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors. These hybrid molecules exploit the imidazo[1,2-a]pyridine moiety's planar geometry and electron-rich character to facilitate interactions with the ATP-binding cleft of PI3Kα, a critical oncogenic signaling node frequently hyperactivated in human malignancies. In comprehensive biological evaluations, such compounds demonstrated remarkable submicromolar cytotoxic activities across diverse cancer cell lineages, validating the scaffold's role in modern anticancer drug discovery paradigms [3].
The strategic placement of bromine at the C6 position and trifluoromethyl at the C8 position of the imidazo[1,2-a]pyridine core confers multifaceted advantages for molecular design and biological activity optimization. Bromine serves primarily as a versatile synthetic handle for subsequent structural elaboration via transition metal-catalyzed cross-coupling reactions. This halogen's substantial atomic radius and favorable electronic characteristics facilitate oxidative addition into palladium(0) or other catalytic complexes, enabling the introduction of diverse carbon-based substituents (e.g., aryl, alkenyl, alkynyl, alkyl) through Suzuki, Stille, or Sonogashira couplings. This functional group interconversion capability transforms the compound into a pivotal synthetic building block for generating structurally diverse libraries essential for structure-activity relationship (SAR) exploration [2] [6].
Concomitantly, the trifluoromethyl group (–CF₃) at C8 profoundly influences the molecule's physicochemical and pharmacokinetic profile. This highly electronegative substituent, characterized by strong carbon-fluorine bonds and significant lipophilicity (Hansch π parameter ≈ 0.88), enhances membrane permeability and bioavailability through increased lipid solubility. Furthermore, the –CF₃ group acts as a metabolic blocker, protecting adjacent positions from oxidative cytochrome P450-mediated degradation due to fluorine's low electron polarizability and the strength of C–F bonds. This translates to improved metabolic stability and extended plasma half-life for drug candidates incorporating this moiety. Electronically, the trifluoromethyl group exerts a pronounced electron-withdrawing effect (-I effect), modulating the electron density of the heterocyclic system and potentially enhancing interactions with electron-deficient regions of target proteins through dipole-dipole or quadrupole interactions [5] [7].
Table 2: Physicochemical Properties of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Property | Value/Descriptor | Method/Reference | Significance in Drug Design |
---|---|---|---|
Molecular Formula | C₈H₄BrF₃N₂ | [2] | Determines elemental composition and mass |
Molecular Weight | 265.03 g/mol | Impacts pharmacokinetics (rule of five) | |
LogP | 3.1156 | Calculated [2] | Predicts lipophilicity and membrane permeation |
Hydrogen Bond Acceptors | 2 | [2] | Influences solubility and target interactions |
Hydrogen Bond Donors | 0 | [2] | Affects solubility and transport properties |
Topological Polar Surface Area (TPSA) | 17.3 Ų | [2] | Predicts cellular permeability and absorption |
Rotatable Bonds | 0 | [2] | Relates to conformational flexibility |
The synergistic interplay between these substituents is evident in the molecule's applications. The bromine atom enables palladium-catalyzed diversification at C6, while the electron-deficient environment created by the –CF₃ group at C8 can direct regioselective electrophilic substitution or metalation at adjacent positions (e.g., C7), offering additional sites for structural modification. Computational analyses confirm the compound's balanced drug-likeness, with a calculated LogP of 3.1156 indicating moderate lipophilicity suitable for passive diffusion across biological membranes, and a topological polar surface area (TPSA) of 17.3 Ų suggesting favorable membrane permeability [2]. This physicochemical profile, combined with synthetic versatility, establishes 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine as a high-value intermediate for pharmaceutical innovation.
Table 3: Key Derivatives and Applications of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Derivative | CAS Number | Molecular Formula | Primary Application | Reference |
---|---|---|---|---|
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 1121051-31-7 | C₉H₄BrF₃N₂O₂ | Building block for amide-based conjugates | [6] |
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 1121051-30-6 | C₁₁H₈BrF₃N₂O₂ | Ester precursor for hydrolysis or reduction | [8] |
PI3Kα Inhibitors (Quinazoline-imidazopyridine hybrids) | Not specified | Typically C₂₄H₂₀F₃N₅O₂ | Anticancer agents targeting PI3K pathway | [3] |
3-Trifluoromethyl-2-(diethoxyphosphoryl)imidazo[1,2-a]pyridines | Not specified | Typically C₁₃H₁₅F₃N₂O₃P | Multifunctional intermediates for drug discovery | [7] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: